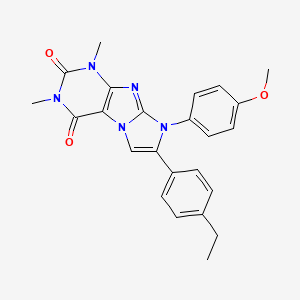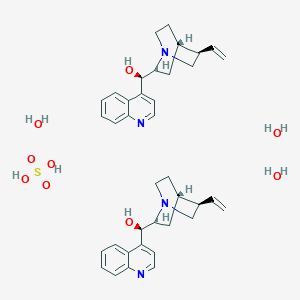
Cinchonidine sulfate trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinchonidine sulfate trihydrate is a naturally occurring alkaloid derived from the bark of Cinchona trees. It is one of the four principal alkaloids found in Cinchona bark, alongside quinine, quinidine, and cinchonine. This compound is known for its antimalarial properties and has been used in traditional medicine for centuries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of cinchonidine sulfate trihydrate typically involves the extraction of cinchonidine from Cinchona bark. The bark is first ground and then subjected to an extraction process using organic solvents. The extracted cinchonidine is then purified through crystallization. The sulfate salt is formed by reacting cinchonidine with sulfuric acid, and the trihydrate form is obtained by crystallizing the sulfate salt in the presence of water .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The extraction process is optimized for maximum yield, and advanced purification techniques are employed to ensure high purity of the final product. The use of activated carbon and other adsorbents helps in removing impurities during the crystallization process .
Analyse Des Réactions Chimiques
Types of Reactions
Cinchonidine sulfate trihydrate undergoes various chemical reactions, including:
Oxidation: Cinchonidine can be oxidized to form cinchonidine N-oxide.
Reduction: Reduction of cinchonidine can lead to the formation of dihydrocinchonidine.
Substitution: Cinchonidine can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
Oxidation: Cinchonidine N-oxide.
Reduction: Dihydrocinchonidine.
Substitution: Halogenated derivatives of cinchonidine.
Applications De Recherche Scientifique
Cinchonidine sulfate trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis and enantioselective chromatography.
Biology: this compound is studied for its potential antimalarial and antimicrobial properties.
Medicine: It has been used in the treatment of malaria and is being investigated for its potential in treating other diseases.
Industry: It is used in the production of chiral intermediates and as a resolving agent for racemic mixtures.
Mécanisme D'action
The mechanism of action of cinchonidine sulfate trihydrate involves its interaction with heme in the malaria parasite. Cinchonidine binds to heme, preventing its detoxification and leading to the accumulation of toxic heme derivatives within the parasite. This ultimately results in the death of the parasite . Additionally, cinchonidine may interact with other molecular targets and pathways, contributing to its antimalarial and antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: Another major alkaloid from Cinchona bark, known for its antimalarial properties.
Quinidine: An isomer of quinine, used primarily as an antiarrhythmic agent.
Cinchonine: Similar to cinchonidine but with different stereochemistry.
Uniqueness
Cinchonidine sulfate trihydrate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral catalyst and its specific interactions with molecular targets make it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
5948-98-1 |
|---|---|
Formule moléculaire |
C38H52N4O9S |
Poids moléculaire |
740.9 g/mol |
Nom IUPAC |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid;trihydrate |
InChI |
InChI=1S/2C19H22N2O.H2O4S.3H2O/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4;;;/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4);3*1H2/t2*13-,14-,18-,19+;;;;/m00..../s1 |
Clé InChI |
OURNGHKIKULCHM-DMMCLRCZSA-N |
SMILES isomérique |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.O.O.O.OS(=O)(=O)O |
SMILES canonique |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


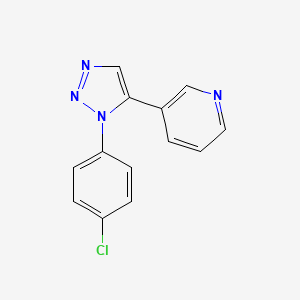
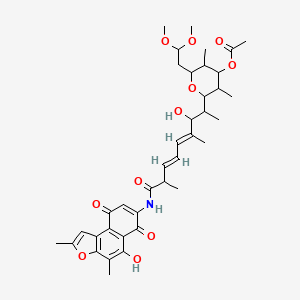


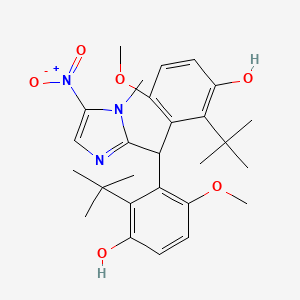
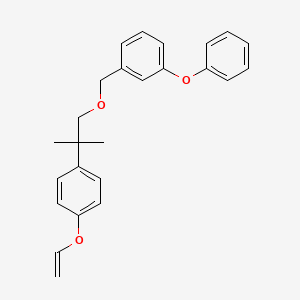

![methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12749158.png)
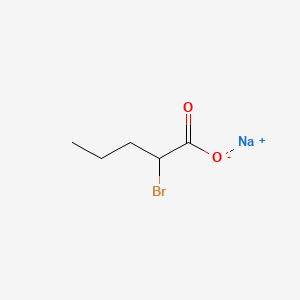

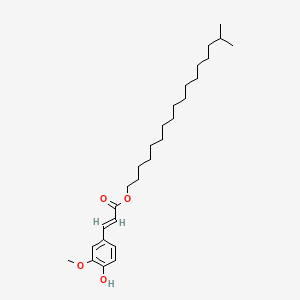
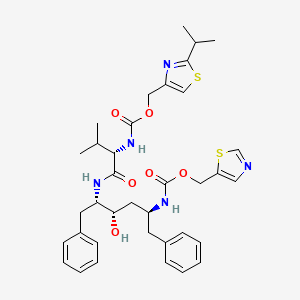
![(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine](/img/structure/B12749194.png)
